Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate is a compound with a variety of applications in scientific research. It is known for its role in medical research, drug-release systems, nanotechnology, new materials research, and cell culture . This compound is also used in the study of ligands, polypeptide synthesis support, graft polymer compounds, and polyethylene glycol-modified functional coatings .
Preparation Methods
The synthesis of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 3-(2-(2-aminoethoxy)ethoxy)propanoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .
Comparison with Similar Compounds
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate: This compound has an additional ethoxy group, which may influence its solubility and reactivity.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
This compound: This compound lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological molecules.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical and biological properties.
Biological Activity
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, also referred to as Methyl 3-AEEPA, is an organic compound notable for its biological activity and potential applications in medicinal chemistry and biochemistry. Its unique structure, which includes an ester group and aminoethoxy functionalities, allows it to interact with various biological systems, making it a candidate for drug development and biochemical studies.
Buffering Capacity
One of the primary biological activities of Methyl 3-AEEPA is its ability to maintain pH stability in cell culture environments. As a buffering agent, it effectively stabilizes physiological pH levels (6-8.5), which is critical for numerous biochemical processes. This characteristic positions it as a valuable tool in both research and clinical settings where precise pH control is necessary.
Enzyme Interaction
Research indicates that Methyl 3-AEEPA can influence enzyme-substrate interactions due to its functional groups. The compound may serve as a substrate for various enzymes, potentially affecting their activity and specificity. This interaction opens avenues for further exploration into its role in metabolic pathways and therapeutic applications.
Drug Development Potential
The structural characteristics of Methyl 3-AEEPA suggest its potential as a drug candidate. Its ability to modify proteins and interact with biomolecules could lead to the development of ligands that bind specifically to target proteins. This property is particularly relevant in the context of creating novel therapeutic agents aimed at specific diseases.
Synthesis Methods
Methyl 3-AEEPA can be synthesized through several methods, with one common approach involving the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol under basic conditions. This reaction typically requires reflux to ensure complete conversion, followed by purification techniques such as recrystallization or column chromatography .
Applications
Methyl 3-AEEPA has diverse applications across multiple fields:
- Cell Culture : Used as a reagent to maintain stable pH levels.
- Medicinal Chemistry : Potential drug candidate for enzyme-related therapies.
- Nanotechnology : Utilized in drug delivery systems and functional coatings .
- Biochemical Research : Serves as a building block for synthesizing biologically active molecules.
Comparative Analysis
Compound Name | Description |
---|---|
Ethyl 3-(2-aminoethoxy)propanoate | Lacks one ethoxy group compared to methyl variant, altering solubility and reactivity. |
This compound | Similar structure but may exhibit different biological activities due to variations in groups. |
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | Contains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis. |
Potential Antitumor Activity
Research into related compounds indicates that modifications in the amino group can enhance antitumor efficacy against various cancer cell lines. The exploration of Methyl 3-AEEPA's effects on tumor cells could reveal its potential as an anticancer agent .
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3 |
InChI Key |
YMKABRKIYQHZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.